Enantiomer-Dependent α1/α2 Selectivity: 187-Fold Difference Between (S)- and (R)-WB4101
The (S)-enantiomer of WB4101 demonstrates a 187-fold selectivity for α1-adrenoceptors over α2-adrenoceptors in vivo, whereas the (R)-enantiomer exhibits only approximately 13-fold selectivity [1]. The difference in potency between the enantiomers in blocking the α1-mediated pressor response to cirazoline was 37-fold, compared to less than 3-fold for antagonizing the α2-mediated response to UK-14,304 [1]. This stereochemical dependence establishes that the rel-(2R,3R) racemate (CAS 130905-04-3) contains both the high-selectivity (S)-enantiomer and the low-selectivity (R)-enantiomer in equal proportions, yielding a defined intermediate selectivity profile distinct from the pure enantiomers or alternative racemic mixtures.
| Evidence Dimension | α1/α2 selectivity ratio based on DR2 values from Schild regression |
|---|---|
| Target Compound Data | (S)-WB4101: 187-fold α1-selective; (R)-WB4101: 13-fold α1-selective |
| Comparator Or Baseline | (S)-WB4101 vs (R)-WB4101; cirazoline (α1 agonist) antagonism: 37-fold potency difference between enantiomers |
| Quantified Difference | 14.4-fold greater α1/α2 selectivity for (S)-enantiomer; 37-fold potency difference for α1 antagonism vs <3-fold for α2 antagonism |
| Conditions | Pithed rat model; antagonism of cirazoline (α1-mediated) and UK-14,304 (α2-mediated) pressor responses; DR2 values (mg/kg) from in vivo Schild analysis |
Why This Matters
Procurement of the defined rel-(2R,3R) racemate ensures consistent enantiomeric composition and predictable α1/α2 selectivity intermediate between pure enantiomers—critical for experimental reproducibility across laboratories.
- [1] Ruffolo RR Jr, Nelson WL, Yaden EL. Blockade of postjunctional vascular alpha 1- and alpha 2-adrenoceptors in pithed rat by the enantiomers of WB-4101. Naunyn Schmiedebergs Arch Pharmacol. 1983;322(2):93-97. View Source
